3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is an organic compound that features a cyclopropyl group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dibromopropane with sodium or zinc to form the cyclopropyl group, followed by further functionalization to introduce the thiolane ring and the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiolane derivatives.
Scientific Research Applications
3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Thiolane: A five-membered ring containing sulfur.
Chloromethyl derivatives: Compounds with a chloromethyl group attached to various structures.
Uniqueness
3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the cyclopropyl group, thiolane ring, and chloromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is an organic compound notable for its unique structure, which includes a cyclopropyl group, a thiolane ring, and a chloromethyl substituent. This combination imparts distinctive chemical properties that may influence its biological activity. Understanding the biological effects of this compound is essential for its potential applications in pharmaceuticals and agrochemicals.
The molecular formula of this compound is C8H13ClO2S, with a molecular weight of 208.71 g/mol. The compound's IUPAC name is 3-[1-(chloromethyl)cyclopropyl]thiolane-1,1-dioxide. Its structure can be represented by the following SMILES notation: C1CS(=O)(=O)CC1C2(CC2)CCl
.
Property | Value |
---|---|
Molecular Formula | C8H13ClO2S |
Molecular Weight | 208.71 g/mol |
IUPAC Name | 3-[1-(chloromethyl)cyclopropyl]thiolane-1,1-dioxide |
InChI Key | IIJDRCCZBQCSHE-UHFFFAOYSA-N |
Canonical SMILES | C1CS(=O)(=O)CC1C2(CC2)CCl |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The cyclopropyl group may introduce strain into the molecule, enhancing its reactivity and interaction with biological macromolecules. The chloromethyl group is particularly significant as it can engage in nucleophilic substitution reactions, potentially leading to covalent modifications of proteins or other biomolecules.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes due to the presence of the thiolane ring and chloromethyl group. Enzyme inhibition studies on related compounds have demonstrated that such structural features can lead to significant biological effects by modulating enzyme activity.
Study on Structural Analogues
A study published in MDPI evaluated the biological activities of various thiolane derivatives. It was found that compounds featuring similar functional groups exhibited moderate to high levels of activity against microbial pathogens and showed promise as potential therapeutic agents .
Synthesis and Evaluation
In another investigation focusing on the synthesis of thiolane derivatives, researchers highlighted the importance of the chloromethyl group in enhancing biological activity through nucleophilic substitution reactions . This suggests that this compound could similarly benefit from these mechanisms.
Properties
Molecular Formula |
C8H13ClO2S |
---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
3-[1-(chloromethyl)cyclopropyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13ClO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2 |
InChI Key |
IIJDRCCZBQCSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CC2)CCl |
Origin of Product |
United States |
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